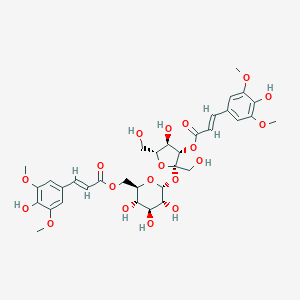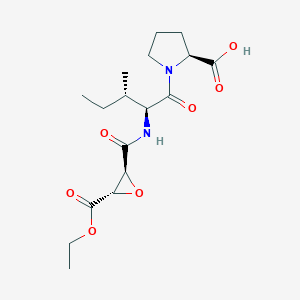![molecular formula C21H19ClN2O4S B236714 N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase involved in the regulation of cell division and is overexpressed in various types of cancer cells. MLN8054 has been studied extensively for its potential as an anticancer agent.
作用機序
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide works by inhibiting Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in various types of cancer cells and plays a role in the development and progression of cancer. Inhibition of Aurora A kinase by N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have low toxicity in normal cells and tissues.
実験室実験の利点と制限
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor of Aurora A kinase, which makes it easy to synthesize and purify. It has been extensively studied for its potential as an anticancer agent, which makes it a valuable tool for cancer research. However, N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some assays. It also has low stability in solution, which makes it difficult to store for long periods of time.
将来の方向性
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several potential future directions. It could be used in combination with other anticancer agents to improve its efficacy. It could also be used in combination with imaging agents to improve cancer diagnosis and monitoring. Further studies are needed to understand the full potential of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide as an anticancer agent.
合成法
The synthesis of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using a tert-butyldimethylsilyl (TBDMS) protecting group. The second step involves the introduction of the chloromethyl group using chloromethyl chloroformate. The third step involves the introduction of the thiophene ring using 2-thiophenecarboxylic acid. The fourth step involves the introduction of the amide group using N-(2-methoxyphenyl)acetamide. The final step involves the removal of the TBDMS protecting group using tetrabutylammonium fluoride. The yield of the final product is around 10%.
科学的研究の応用
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells including breast, lung, and colon cancer cells. N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide works by inhibiting Aurora A kinase, which is overexpressed in various types of cancer cells. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
特性
製品名 |
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide |
|---|---|
分子式 |
C21H19ClN2O4S |
分子量 |
430.9 g/mol |
IUPAC名 |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-13-10-15(6-7-16(13)22)28-12-20(25)23-14-5-8-17(18(11-14)27-2)24-21(26)19-4-3-9-29-19/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
QWNZNPIWVWSGDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)